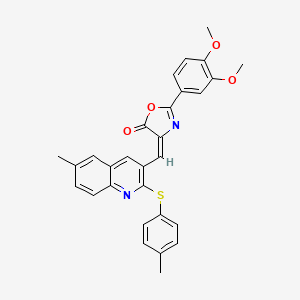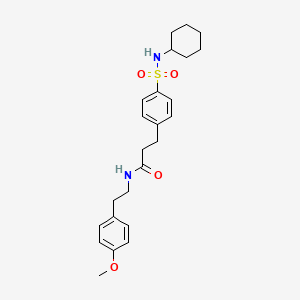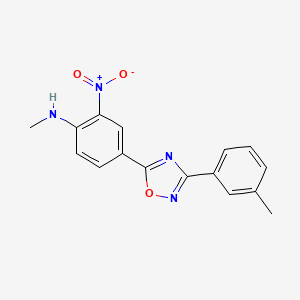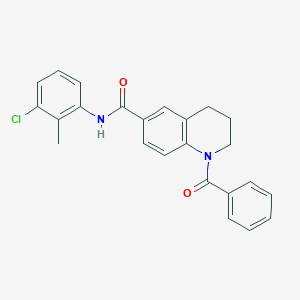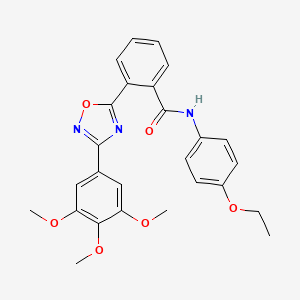
N-(tert-butyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide, also known as Boc-4-piperidone, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamidedone is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. For example, N-(tert-butyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamidedone has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. Inhibition of HDACs has been shown to have therapeutic potential in various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
N-(tert-butyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamidedone has been shown to have various biochemical and physiological effects, depending on the specific application. For example, it has been reported to induce cell cycle arrest and apoptosis in cancer cells, and to reduce seizure activity in animal models of epilepsy. N-(tert-butyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamidedone has also been shown to have analgesic effects, possibly through modulation of the opioid system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(tert-butyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamidedone in lab experiments is its versatility as a starting material for the synthesis of various biologically active compounds. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are numerous future directions for research involving N-(tert-butyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamidedone. One area of interest is the development of new drugs based on its structure and activity. Another area of research is the investigation of its potential as a tool for epigenetic modulation, particularly in the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(tert-butyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamidedone and its effects on various biological systems.
Synthesemethoden
N-(tert-butyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamidedone can be synthesized using various methods, including the reaction of piperidone with Boc anhydride, followed by the addition of 3,4-dimethoxybenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamidedone has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. It has been reported to exhibit anticancer, anticonvulsant, and analgesic activities, among others. N-(tert-butyl)-1-((3,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamidedone has also been used as a starting material for the synthesis of various biologically active compounds.
Eigenschaften
IUPAC Name |
N-tert-butyl-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5S/c1-18(2,3)19-17(21)13-8-10-20(11-9-13)26(22,23)14-6-7-15(24-4)16(12-14)25-5/h6-7,12-13H,8-11H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNADLKZSHJTQFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

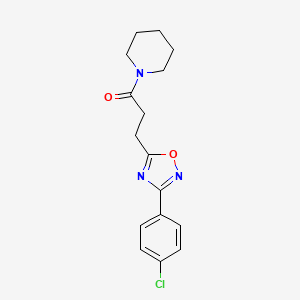


![4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687026.png)
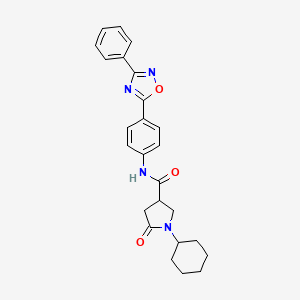
![2-bromo-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687035.png)
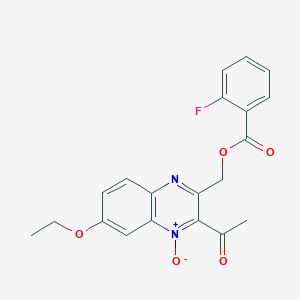
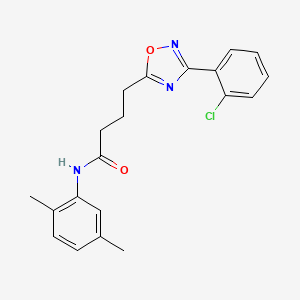
![N-(2-methoxyethyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687058.png)
